Cas no 17472-50-3 (Cyclanoline Chloride)

Cyclanoline Chloride structure
Cyclanoline Chloride structure
商品名:Cyclanoline Chloride
CAS番号:17472-50-3
MF:C20H24NO4.CL
メガワット:353.6713
CID:180957
PubChem ID:28564

Cyclanoline Chloride 化学的及び物理的性質

名前と識別子

    • 6H-Dibenzo[a,g]quinolizinium,5,8,13,13a-tetrahydro-2,9-dihydroxy-3,10-dimethoxy-7-methyl-, chloride (1:1),(7S,13aS)-
    • 3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol,chloride
    • CYCLANOLINE CHLORIDE
    • 13a-alpha-Berbinium, 2,9-dihydroxy-3,10-dimethoxy-7-methyl-, chloride
    • 2,9-dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolinium chloride
    • Cissamine chloride
    • l-alpha-N-Methylscoulerine
    • 3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride
    • 17472-50-3
    • Cyclanoline Chloride
    • インチ: InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H
    • InChIKey: RXPKBYHISSKVLV-UHFFFAOYSA-N
    • ほほえんだ: [Cl-].COC1=CC2=C(C3CC4=CC=C(C(O)=C4C[N+]3(C)CC2)OC)C=C1O

計算された属性

  • せいみつぶんしりょう: 352.9516
  • どういたいしつりょう: 377.139386
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 488
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9

じっけんとくせい

  • 密度みつど: g/cm3
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 58.26

Cyclanoline Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C988443-2.5mg
Cyclanoline Chloride
17472-50-3
2.5mg
$ 50.00 2022-06-06
TRC
C988443-5mg
Cyclanoline Chloride
17472-50-3
5mg
$ 65.00 2022-06-06
TRC
C988443-25mg
Cyclanoline Chloride
17472-50-3
25mg
$ 230.00 2022-06-06

Cyclanoline Chloride 関連文献

Cyclanoline Chlorideに関する追加情報

Cyclanoline Chloride (CAS No. 17472-50-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Cyclanoline Chloride, identified by its Chemical Abstracts Service Number (CAS No.) 17472-50-3, is a compound of significant interest in the realms of chemical and pharmaceutical research. This compound, belonging to the class of cyclized alcohols, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The introduction of this compound into various research frameworks has opened new avenues for therapeutic development, particularly in the context of neuropharmacology and immunomodulation.

The molecular structure of Cyclanoline Chloride features a cyclohexyl backbone substituted with an amine group, which is further chlorinated to form the corresponding chloride derivative. This structural motif imparts a high degree of flexibility and reactivity, making it a valuable scaffold for designing novel bioactive molecules. The chlorine atom introduces a polar region that enhances the compound's solubility in polar solvents, facilitating its use in various biochemical assays and drug formulation processes.

In recent years, Cyclanoline Chloride has been extensively studied for its pharmacological properties. Initial research highlighted its potential as an intermediate in the synthesis of more complex pharmacophores. The compound's ability to act as a precursor for tetrahydroisoquinoline derivatives has been particularly noteworthy. These derivatives are known for their role in treating neurological disorders, including Parkinson's disease and depression. The structural similarity between Cyclanoline Chloride and these bioactive molecules suggests a promising future in developing targeted therapies.

Moreover, studies have demonstrated the immunomodulatory effects of derivatives synthesized from Cyclanoline Chloride. Researchers have observed that certain modifications of this scaffold can lead to compounds with anti-inflammatory properties. These findings are particularly relevant in the context of chronic inflammatory diseases, where effective immunomodulators are urgently needed. The ability of Cyclanoline Chloride-based compounds to modulate immune responses without significant side effects makes them attractive candidates for further clinical investigation.

The synthesis of Cyclanoline Chloride involves multi-step organic reactions, typically starting from cyclohexanol or cyclohexylamine derivatives. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, are employed to achieve high yields and purity. The optimization of these synthetic routes is crucial for large-scale production, ensuring that the compound remains accessible for both academic research and industrial applications.

Recent advancements in computational chemistry have also contributed to the understanding of Cyclanoline Chloride's behavior. Molecular modeling studies have provided insights into its binding interactions with biological targets, such as enzymes and receptors. These simulations have helped researchers predict the efficacy and selectivity of derivatives based on the parent compound. Such computational approaches are indispensable in modern drug discovery, streamlining the process from hypothesis generation to experimental validation.

The pharmaceutical industry has taken note of these developments, with several companies investing in the exploration of Cyclanoline Chloride-based drug candidates. Preclinical studies have shown encouraging results regarding the safety and efficacy of these compounds in animal models. These studies pave the way for human clinical trials, where the true potential of Cyclanoline Chloride can be assessed across a broader population.

In conclusion, Cyclanoline Chloride (CAS No. 17472-50-3) represents a fascinating compound with diverse applications in chemical synthesis and pharmaceutical development. Its unique structural features and pharmacological properties make it a valuable tool for researchers aiming to develop novel therapeutics. As our understanding of this compound continues to grow, so too does its potential to contribute to advancements in medicine and biotechnology.

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